3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide
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Description
3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide is a useful research compound. Its molecular formula is C16H12Cl4N2O2 and its molecular weight is 406.08. The purity is usually 95%.
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Scientific Research Applications
Photocatalyzed Degradation
Research has shown that compounds like N-(3,4-dichlorophenyl)propanamide, a related chemical, can undergo photocatalyzed degradation. This process involves ring hydroxylation and cleavage, eventually leading to mineralization, and is effective under UV-A and solar light (Sturini et al., 1997).
Antimalarial Properties
Some derivatives of 3,4-dichlorophenyl propanamide have been investigated for their antimalarial properties. These studies found that certain imino derivatives displayed high activity against malaria in both rodents and primates (Kesten et al., 1992).
Environmental Movement and Retention
A study on propanil N-(3,4-dichlorophenyl)propanamide, a closely related compound, examined its concentrations in paddy soil and water systems. It revealed important insights into the environmental movement and retention of such compounds in agricultural settings (Perera et al., 1999).
Herbicidal Activity
Research involving derivatives of 2,4-dichlorophenyl propanamide has shown promising results in herbicidal activity. These studies contribute to the understanding of how these compounds can be effectively used in agricultural practices (Liu et al., 2008).
Structural and Electronic Properties
Studies have explored the structural and electronic properties of compounds like 3-{(E)-[-(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol, providing insights into their chemical behavior and potential applications (Julie et al., 2021).
Controlled Release in Agriculture
The use of 3,4-dichlorophenyl propanamide derivatives in the preparation of microcapsules for controlled release in agricultural applications has been researched. This involves exploring their encapsulation efficiency and release behaviors, which is crucial for optimizing pesticide and fertilizer delivery (Yu et al., 2021).
Anticonvulsant Studies
Isomeric derivatives of chlorophenyl amino propanamides, which are structurally similar to 3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide, have been evaluated for their anticonvulsant properties. This research contributes to the development of potential treatments for epilepsy (Idris et al., 2011).
Properties
IUPAC Name |
(3Z)-N-(2,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)methoxyimino]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl4N2O2/c17-11-2-4-15(14(20)8-11)22-16(23)5-6-21-24-9-10-1-3-12(18)13(19)7-10/h1-4,6-8H,5,9H2,(H,22,23)/b21-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDQGGNVHKMFDC-MPUCSWFWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CON=CCC(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CO/N=C\CC(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.